Cas no 1805393-82-1 (2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile)

2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile
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- インチ: 1S/C8H5F2N3O3/c9-7(10)6-5(14)3-4(1-2-11)8(12-6)13(15)16/h3,7,14H,1H2
- InChIKey: XGEDEEHAGFNIII-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(CC#N)=C([N+](=O)[O-])N=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 103
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028269-250mg |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile |
1805393-82-1 | 95% | 250mg |
$970.20 | 2022-04-01 | |
Alichem | A029028269-1g |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile |
1805393-82-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029028269-500mg |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile |
1805393-82-1 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrileに関する追加情報
Introduction to 2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile (CAS No. 1805393-82-1)
2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile (CAS No. 1805393-82-1) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique properties and potential applications. The molecule features a pyridine ring, which serves as the central framework, with substituents at positions 2, 3, 5, and 6. These substituents include a difluoromethyl group, a hydroxyl group, a nitro group, and an acetonitrile group, each contributing to the compound's chemical reactivity and biological activity.
The difluoromethyl group at position 2 introduces electron-withdrawing effects, which can influence the electronic properties of the pyridine ring. This substitution pattern is particularly interesting for researchers studying electron-deficient aromatic systems, as it can enhance reactivity in certain chemical reactions. The hydroxyl group at position 3 adds hydrophilic character to the molecule, potentially improving its solubility in polar solvents. Meanwhile, the nitro group at position 6 is a strong electron-withdrawing group that can significantly alter the electronic environment of the pyridine ring, making it more susceptible to nucleophilic attack or other redox reactions.
Recent studies have highlighted the potential of 2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile in drug discovery efforts. The presence of multiple functional groups makes this compound a promising candidate for medicinal chemistry applications. For instance, researchers have explored its ability to act as a scaffold for designing bioactive molecules with specific pharmacological properties. The acetonitrile group at position 5 has been shown to enhance the compound's ability to interact with biological targets, such as enzymes or receptors, making it a valuable tool in the development of new therapeutic agents.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The combination of electron-withdrawing groups on the pyridine ring makes it suitable for use in advanced materials such as conductive polymers or semiconductors. Recent research has demonstrated that derivatives of this compound can exhibit interesting electronic properties, which could be harnessed for applications in organic electronics.
The synthesis of 2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient synthetic routes that incorporate modern methodologies such as microwave-assisted synthesis and catalytic processes. These advancements have made it possible to produce this compound on a larger scale while maintaining its structural integrity.
From an environmental standpoint, understanding the fate and behavior of this compound in different ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under specific conditions, which is an important consideration for its safe handling and disposal. Regulatory agencies have established guidelines for working with such compounds to minimize their impact on the environment.
In conclusion, 2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile (CAS No. 1805393-82-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups makes it an attractive target for further research and development. As scientific understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing both theoretical and applied sciences.
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